Cas no 2172607-04-2 (4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid)
2172607-04-2 structure
Product Name:4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid
CAS-nummer:2172607-04-2
MF:C27H30N2O5
MW:462.537507534027
CID:6084912
PubChem ID:165820869
Update Time:2025-06-13
4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid
- 4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid
- 2172607-04-2
- EN300-1559531
-
- Inchi: 1S/C27H30N2O5/c30-25(28-15-7-14-26(31)32)16-24(18-8-1-2-9-18)29-27(33)34-17-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-7,10-14,18,23-24H,1-2,8-9,15-17H2,(H,28,30)(H,29,33)(H,31,32)/b14-7+
- InChI-sleutel: SPXAQUDDURQBSO-VGOFMYFVSA-N
- LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NC/C=C/C(=O)O)=O)C1CCCC1)=O
Berekende eigenschappen
- Exacte massa: 462.21547206g/mol
- Monoisotopische massa: 462.21547206g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 725
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 105Ų
4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1559531-0.05g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1559531-0.1g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1559531-0.25g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1559531-0.5g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1559531-1.0g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1559531-2.5g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1559531-5.0g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1559531-10.0g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1559531-50mg |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1559531-100mg |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 100mg |
$2963.0 | 2023-09-25 |
4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid Gerelateerde literatuur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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